Cas no 121895-18-9 (Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI))

Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) 化学的及び物理的性質
名前と識別子
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- 6-Hydroxy-DL-norleucine methyl ester hydrochloride
- Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI)
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- MDL: MFCD30067130
- インチ: 1S/C7H15NO3.ClH/c1-11-7(10)6(8)4-2-3-5-9;/h6,9H,2-5,8H2,1H3;1H
- InChIKey: PYCCLGAUCYSNND-UHFFFAOYSA-N
- ほほえんだ: C(N)(C(=O)OC)CCCCO.Cl
Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527895-1g |
Methyl 2-amino-6-hydroxyhexanoate hydrochloride |
121895-18-9 | 98% | 1g |
¥7506.00 | 2024-08-09 | |
eNovation Chemicals LLC | D775985-1g |
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride |
121895-18-9 | 95% | 1g |
$760 | 2024-07-20 | |
eNovation Chemicals LLC | D775985-1g |
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride |
121895-18-9 | 95% | 1g |
$760 | 2025-02-21 | |
AN HUI ZE SHENG Technology Co., Ltd. | SY028578-1g |
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride |
121895-18-9 | 95% | 1g |
¥6064.52 | 2023-09-15 | |
eNovation Chemicals LLC | D775985-1g |
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride |
121895-18-9 | 95% | 1g |
$760 | 2025-02-20 |
Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI)に関する追加情報
Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI): An Overview
Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) (CAS No. 121895-18-9) is a specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 6-Hydroxy-Norleucine Methyl Ester Hydrochloride, is a derivative of the non-proteinogenic amino acid norleucine. Its unique chemical structure and properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical formula of Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) is C10H18O3N·HCl. It is characterized by the presence of a hydroxyl group at the 6-position of the norleucine backbone and a methyl ester group at the carboxylic acid position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and clinical settings.
In recent years, there has been a growing interest in the biological activities of Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI). Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties. These effects are attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) effectively reduced oxidative stress in cellular models of neurodegenerative diseases.
Beyond its antioxidant and anti-inflammatory activities, Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) has also been investigated for its potential neuroprotective effects. Research conducted by a team at the University of California found that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism underlying this neuroprotective effect involves the activation of survival pathways such as PI3K/Akt and the inhibition of pro-apoptotic proteins like caspase-3.
In addition to its therapeutic potential, Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) has been explored as a tool in chemical biology to study protein-protein interactions and signaling cascades. Its ability to selectively bind to specific protein targets makes it a useful probe for elucidating complex biological processes. For example, a study published in Biochemical Pharmacology utilized this compound to investigate the role of certain kinases in cellular signaling pathways.
The synthesis of Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) involves several well-established chemical reactions. The process typically begins with the protection of the amino group of norleucine using a suitable protecting group such as Boc or Fmoc. The protected norleucine is then subjected to selective hydroxylation at the 6-position followed by methylation of the carboxylic acid group. Finally, deprotection and conversion to the hydrochloride salt form yield the desired product. This synthetic route ensures high purity and yield, making it suitable for large-scale production.
The safety profile of Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) has been extensively evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, further safety evaluations are necessary before advancing to clinical trials.
In conclusion, Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) (CAS No. 121895-18-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional mechanisms of action and expand its utility in various medical fields.
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